4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2S/c15-7-9-1-3-10(4-2-9)12(19)16-14-18-17-13(20-14)11-5-6-21-8-11/h1-6,8H,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYXHZITYGPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Depending on the substituent introduced, various functionalized derivatives can be obtained.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit anticancer properties. For instance, derivatives of 4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, which could lead to the development of new antibiotics .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals .
Materials Science
Organic Semiconductors
The compound has potential applications in the field of materials science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of oxadiazole derivatives demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The IC50 value was reported to be lower than that of standard chemotherapeutic agents, highlighting its potential as an effective anticancer drug candidate .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the structure enhanced antibacterial efficacy, suggesting a pathway for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide
- 3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Uniqueness
4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors.
Biological Activity
4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of the oxadiazole ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound features a cyano group , a thiophene moiety , and an oxadiazole ring , which collectively enhance its electronic properties and biological activity. The oxadiazole ring is known for its versatility in drug design, often associated with anticancer, anti-inflammatory, and antimicrobial activities .
The mechanism of action of this compound is primarily through interaction with biological targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. Specific pathways influenced by oxadiazole derivatives include inhibition of histone deacetylases (HDACs), carbonic anhydrases (CAs), and other targets relevant to cancer therapy .
Biological Activities
Research indicates that compounds containing the oxadiazole structure exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against several cancer types including breast, lung, and colon cancers .
- Antimicrobial Properties : The compound has also been investigated for its antibacterial and antifungal activities. Oxadiazole derivatives have shown effectiveness against resistant strains of bacteria and fungi .
Case Studies
Several studies highlight the biological potential of similar compounds:
- Antitumor Efficacy : A derivative with a similar structure was tested against a panel of 11 cancer cell lines, showing moderate activity with an average IC50 value of approximately 92.4 µM. This indicates potential for further development as an anticancer agent .
- Inhibition of Kinase Activity : Research has demonstrated that certain oxadiazole derivatives can inhibit RET kinase activity, which is crucial in cancer cell proliferation. This suggests that this compound may also possess similar inhibitory effects on specific kinases involved in tumor growth .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for 4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of thiophene-3-carbohydrazide with cyanogen bromide (or equivalent reagents) under basic conditions.
- Step 2: Amide coupling between the oxadiazole-2-amine intermediate and 4-cyanobenzoyl chloride using a coupling agent (e.g., EDCI or DCC) in anhydrous THF or DCM.
- Optimization: Use of molecular sieves (e.g., 4Å) and pyridine as a base can improve coupling efficiency. Low yields (e.g., 12–50% in similar syntheses ) may require purification via column chromatography or recrystallization.
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Purity: Analyze via HPLC with a C18 column (e.g., 95–98% purity as in related oxadiazoles ).
- Structural Confirmation: Use -NMR (to confirm aromatic protons and cyano group absence in spectra) and -NMR (to resolve the oxadiazole C=N and thiophene carbons). ESI-MS can confirm the molecular ion peak (e.g., [M+H] or [M+Na]) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Activity: Screen against Gram-positive (e.g., S. aureus) and Gram-negative bacteria using broth microdilution (MIC determination) .
- Enzyme Inhibition: Test against kinases (e.g., GSK-3β) or carbonic anhydrases via fluorescence-based assays, referencing docking studies for target prioritization .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance its bioactivity?
Methodological Answer:
- Substitution Patterns: Synthesize analogs with varied substituents (e.g., halogens, methyl, methoxy) on the benzamide or thiophene rings. Compare activities to identify pharmacophore requirements .
- Bioisosteric Replacement: Replace the oxadiazole with thiadiazole or triazole cores to assess stability and potency differences .
Q. What crystallographic techniques are recommended for elucidating its binding mode?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., GSK-3β) and solve structures using SHELX programs. Refinement should focus on hydrogen-bond interactions (e.g., oxadiazole N with Val135 in GSK-3β ).
- Data Collection: Use synchrotron radiation for high-resolution datasets (≤1.2 Å) and SHELXL for refinement .
Q. How can computational methods resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., in AMBER or GROMACS) to assess binding stability. For example, inconsistent antimicrobial results may arise from membrane permeability differences .
- ADMET Prediction: Use SwissADME to evaluate logP, solubility, and bioavailability, which may explain variability in in vivo vs. in vitro efficacy .
Q. What strategies mitigate low solubility during in vivo testing?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to the cyano or benzamide moiety.
- Formulation: Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility, guided by LogP values (e.g., >3.0 may require formulation ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial IC50_{50}50 values for oxadiazole derivatives?
Methodological Answer:
- Standardize Assays: Use CLSI guidelines for MIC testing to minimize variability in bacterial strains and growth conditions .
- Control for Efflux Pumps: Include efflux inhibitors (e.g., PAβN) in assays to isolate intrinsic activity from transporter-mediated resistance .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
